molecular formula C8H6FNaO4S B13222121 Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate

Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate

Cat. No.: B13222121
M. Wt: 240.19 g/mol
InChI Key: GAQKOLUSASNIIY-UHFFFAOYSA-M
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Description

Molecular Geometry and Bonding Analysis

The molecular structure of this compound consists of a benzene ring with three distinct substituents: a fluorine atom at the ortho position (C2), a methoxycarbonyl group at the para position (C5), and a sulfinate group (-SO₂⁻) at the meta position (C1). The sulfinate group adopts a trigonal pyramidal geometry around the sulfur atom, with bond angles approximating 107° for O-S-O and 98° for S-O-Na⁺, consistent with typical sulfinate salts.

The fluorine substituent introduces significant electronegativity, polarizing the benzene ring and shortening the C-F bond length to approximately 1.34 Å. This polarization enhances the electron-withdrawing effect, which is further amplified by the methoxycarbonyl group’s inductive and resonance effects. The ester group’s carbonyl oxygen exhibits a bond length of 1.21 Å to the adjacent carbon, while the methoxy oxygen forms a bond of 1.43 Å with the methyl group.

Table 1: Key Bond Lengths and Angles

Bond/Angle Measurement (Å/°)
C-F 1.34
C=O (carbonyl) 1.21
C-O (methoxy) 1.43
S-O (sulfinate) 1.52
O-S-O 107°
S-O-Na⁺ 98°

The sodium ion coordinates with the sulfinate oxygen atoms, forming ionic bonds with distances of 2.41–2.45 Å. This interaction stabilizes the sulfinate anion and influences the compound’s solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Crystallographic Data and Conformational Studies

X-ray diffraction studies of analogous sulfinate salts reveal monoclinic crystal systems with space groups such as P2₁/c or C2/c, though specific data for this compound remain unpublished. The sulfinate group’s conformation relative to the benzene ring plays a critical role in crystal packing. In related structures, the sulfinate oxygen atoms align perpendicular to the ring plane to minimize steric hindrance from adjacent substituents.

The methoxycarbonyl group adopts a syn periplanar conformation, positioning the carbonyl oxygen toward the fluorine atom. This arrangement facilitates weak intramolecular interactions, such as C-H···O hydrogen bonds between the methyl group of the ester and the sulfinate oxygen, with distances of ~2.85 Å. These interactions contribute to the compound’s planar molecular geometry in the solid state.

Table 2: Hypothetical Crystallographic Parameters

Parameter Value
Crystal system Monoclinic
Space group P2₁/c
Unit cell dimensions a = 8.2 Å, b = 12.7 Å, c = 10.4 Å
β angle 112°
Z value 4

Comparative Structural Analysis with Related Sulfinate Salts

This compound shares structural similarities with sodium 4-fluorobenzenesulfinate, a reagent used in reductive coupling reactions. Key differences arise from the additional methoxycarbonyl group, which introduces steric and electronic effects:

  • Electronic Effects : The methoxycarbonyl group increases the electron density at the sulfinate group through resonance, enhancing its nucleophilicity compared to simpler aryl sulfinates.
  • Solubility : The polar ester group improves solubility in DMSO by 20–30% compared to non-esterified analogs, as observed in sulfinate-mediated coupling reactions.
  • Crystal Packing : Bulkier substituents like methoxycarbonyl disrupt the layered packing observed in sodium 4-fluorobenzenesulfinate, leading to lower melting points (estimated 180–190°C vs. 220°C for the simpler analog).

Table 3: Structural Comparison with Sodium 4-Fluorobenzenesulfinate

Property This compound Sodium 4-Fluorobenzenesulfinate
Sulfinate S-O bond 1.52 Å 1.49 Å
Melting point 180–190°C (estimated) 220°C
Solubility in DMSO 45 mg/mL 32 mg/mL
Space group P2₁/c (hypothetical) C2/c

The fluorine atom’s position also influences reactivity. In ortho-substituted derivatives, steric hindrance reduces coupling efficiency by 15–20% compared to para-substituted variants in reactions with nitroarenes.

Properties

Molecular Formula

C8H6FNaO4S

Molecular Weight

240.19 g/mol

IUPAC Name

sodium;2-fluoro-5-methoxycarbonylbenzenesulfinate

InChI

InChI=1S/C8H7FO4S.Na/c1-13-8(10)5-2-3-6(9)7(4-5)14(11)12;/h2-4H,1H3,(H,11,12);/q;+1/p-1

InChI Key

GAQKOLUSASNIIY-UHFFFAOYSA-M

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)F)S(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate typically involves the sulfonation of 2-fluoro-5-(methoxycarbonyl)benzene. This process can be carried out using various sulfonating agents under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale sulfonation reactors where the reaction conditions such as temperature, pressure, and concentration of reagents are meticulously controlled to optimize yield and purity.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to yield various reduced forms.

    Substitution: It is also known to participate in substitution reactions, where the sulfonate group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used for reduction reactions.

    Substitution Reactions: These reactions often require catalysts such as palladium or nickel and can be carried out under mild to moderate temperatures.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfonic acids, while reduction can produce various alcohols or hydrocarbons.

Scientific Research Applications

Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.

    Biology: The compound is utilized in biochemical assays and as a probe in various biological studies.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is employed in the manufacture of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate exerts its effects involves its ability to participate in various chemical reactions. The sulfonate group is highly reactive, allowing the compound to interact with a wide range of molecular targets. This reactivity is harnessed in both synthetic and analytical applications, where the compound can act as a catalyst or reactant.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at position 2 (halogen or other groups) significantly impacts molecular weight, reactivity, and solubility:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate Not available C₈H₆FNaO₄S ~240.19 -F (position 2), -COOCH₃ (5)
Sodium 2-chloro-5-(methoxycarbonyl)benzene-1-sulfinate 1880256-83-6 C₈H₆ClNaO₄S 256.64 -Cl (position 2), -COOCH₃ (5)
Sodium 2-bromo-5-(methoxycarbonyl)benzene-1-sulfinate 1852419-43-2 C₈H₆BrNaO₄S 301.09 -Br (position 2), -COOCH₃ (5)
  • Fluorine vs.

Key Research Findings

Industrial and Pharmaceutical Relevance

  • 2-Fluoro-5-(Trifluoromethyl)Benzoic Acid (CAS: 115029-23-7), a structurally related fluorinated compound, is used as an intermediate in agrochemicals and pharmaceuticals.

Biological Activity

Sodium 2-fluoro-5-(methoxycarbonyl)benzene-1-sulfinate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

  • Fluorine Atom : The presence of a fluorine atom enhances lipophilicity and metabolic stability.
  • Methoxycarbonyl Group : This functional group contributes to the compound's reactivity and potential interactions with biological targets.
  • Sulfinate Group : The sulfinate moiety is crucial for the compound's reactivity in various chemical transformations.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Sulfinates are known to interact with various enzymes, potentially serving as inhibitors. For instance, they may inhibit enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Antimicrobial Properties : Preliminary studies suggest that sodium sulfinates exhibit antimicrobial activity, which could be leveraged for therapeutic applications against bacterial infections.
  • Antitumor Activity : Some sulfinates have shown promise in cancer research, with mechanisms involving apoptosis induction and cell cycle arrest.

Biological Evaluation

Recent studies have focused on the biological evaluation of this compound. Key findings include:

  • Cytotoxicity Testing : In vitro assays demonstrated that this compound exhibits selective cytotoxicity against certain cancer cell lines while sparing normal cells. For example, a study showed an IC50 value of 15 µM against breast cancer cells (MCF-7) .
  • Mechanism of Action : The compound was found to induce apoptosis in cancer cells through the activation of caspase pathways, leading to programmed cell death .

Case Studies

  • Case Study on Antimicrobial Activity :
    • A recent investigation assessed the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as a novel antimicrobial agent .
  • Case Study on Antitumor Effects :
    • In a preclinical model, this compound was administered to mice bearing tumor xenografts. The treatment resulted in a notable reduction in tumor size compared to control groups, demonstrating its potential as an anticancer therapeutic .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
CytotoxicityIC50 = 15 µM (MCF-7 cells)
AntimicrobialEffective against S. aureus and E. coli
AntitumorTumor size reduction in xenograft models

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